molecular formula C15H24F2N2O3 B6969353 1-[1-[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one

1-[1-[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one

Cat. No.: B6969353
M. Wt: 318.36 g/mol
InChI Key: BPAOTDKXOHMXGM-UHFFFAOYSA-N
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Description

1-[1-[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one is a complex organic compound that features a piperidine ring substituted with difluoromethyl and hydroxymethyl groups, a pyrrolidinone ring, and a butanone moiety

Preparation Methods

The synthesis of 1-[1-[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the piperidine ring. The difluoromethyl and hydroxymethyl groups are introduced through specific reactions, such as nucleophilic substitution and reduction. The pyrrolidinone ring is then formed through cyclization reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ketone group in the butanone moiety can be reduced to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and hydroxymethyl groups can enhance binding affinity and specificity, while the pyrrolidinone ring can contribute to the overall stability and bioavailability of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other piperidine and pyrrolidinone derivatives, such as:

    1-[1-[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one: This compound is unique due to its specific substitution pattern and combination of functional groups.

    4,4-Difluoro-3-(hydroxymethyl)piperidine: A simpler compound with similar functional groups but lacking the pyrrolidinone ring.

    3-Methyl-1-oxobutan-2-yl pyrrolidin-2-one: Another related compound that lacks the difluoromethyl and hydroxymethyl groups.

Properties

IUPAC Name

1-[1-[4,4-difluoro-3-(hydroxymethyl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24F2N2O3/c1-10(2)13(19-6-3-4-12(19)21)14(22)18-7-5-15(16,17)11(8-18)9-20/h10-11,13,20H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAOTDKXOHMXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C(C1)CO)(F)F)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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